

# Theoretical Properties of N-Alkylated Brominated Indazoles: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-1-butyl-1H-indazole

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## Introduction

Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.<sup>[1][2][3]</sup> The indazole scaffold is recognized as a "privileged" structure, frequently appearing in molecules with anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory properties.<sup>[2][4]</sup> Bromination of the indazole ring and subsequent N-alkylation are key synthetic modifications that allow for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological context of N-alkylated brominated indazoles, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this area.

The regioselectivity of N-alkylation is a critical aspect of the synthesis of these compounds, as the biological activity can differ significantly between N1- and N2-alkylated isomers.<sup>[1][5]</sup> Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this regioselectivity, providing valuable insights for synthetic chemists.<sup>[1][6][7]</sup>

# Theoretical Properties of N-Alkylated Brominated Indazoles

The electronic and structural properties of N-alkylated brominated indazoles are key determinants of their reactivity and biological activity. Quantum chemical calculations, such as DFT, provide valuable insights into these properties.

## Molecular Geometry

The introduction of a bromine atom and an alkyl group to the indazole core can influence its geometry, including bond lengths, bond angles, and dihedral angles. While specific values for a wide range of N-alkylated brominated indazoles are best obtained from detailed computational studies and crystallographic data, which are often found in the supplementary information of research articles, the general trends can be discussed. The substitution pattern on the indazole ring, particularly the position of the bromine atom and the nature of the alkyl group, will dictate the precise geometric parameters.

Table 1: Calculated Geometric Parameters for a Representative N-Alkylated Brominated Indazole (Placeholder Data)

Parameter	N1-Alkyl Isomer	N2-Alkyl Isomer
C-Br Bond Length (Å)	1.895	1.893
N1-C(alkyl) Bond Length (Å)	1.472	-
N2-C(alkyl) Bond Length (Å)	-	1.468
C3-N2-N1 Bond Angle (°)	110.5	112.1
N1-C7a-C7 Bond Angle (°)	131.2	130.8

Note: The data in this table is illustrative. For precise values, refer to the supplementary information of relevant computational chemistry publications.

## Electronic Properties

The electronic properties of these molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity and interaction with biological targets.

NBO analysis provides information about the charge distribution within the molecule. For instance, in methyl 5-bromo-1H-indazole-3-carboxylate, the N1- and N2-partial charges have been calculated to understand the regioselectivity of alkylation.[1][6]

Table 2: Calculated Electronic Properties for a Representative N-Alkylated Brominated Indazole (Placeholder Data)

Property	N1-Alkyl Isomer	N2-Alkyl Isomer
HOMO Energy (eV)	-6.54	-6.48
LUMO Energy (eV)	-1.23	-1.19
HOMO-LUMO Gap (eV)	5.31	5.29
Dipole Moment (Debye)	2.87	3.15
N1 Partial Charge	-0.25	-0.18
N2 Partial Charge	-0.15	-0.29

Note: The data in this table is illustrative. For precise values, refer to the supplementary information of relevant computational chemistry publications.

Fukui indices are used to predict the local reactivity of different sites in a molecule. These have been calculated for brominated indazoles to rationalize the observed regioselectivity in N-alkylation reactions.[1][6]

## Experimental Protocols

The synthesis and characterization of N-alkylated brominated indazoles require well-defined experimental procedures. Below are detailed protocols for key steps.

## Synthesis of N-Alkylated Brominated Indazoles

The N-alkylation of brominated indazoles can lead to a mixture of N1 and N2 isomers. The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity.  
[8]

This protocol is adapted from procedures that favor the thermodynamically more stable N1-alkylated product.[8]

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-1H-indazole (1.0 equivalent).
- Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
- Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Alkylation: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise to the suspension at room temperature.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated brominated indazole.

Achieving high selectivity for the N2 position often requires specific conditions that favor kinetic control. For certain substrates, such as those with bulky substituents at the C7 position, N2-alkylation is favored even with NaH in THF.[5]

The protocol is similar to Protocol 1, but the choice of starting indazole with a directing group at C7 is crucial for N2 selectivity.

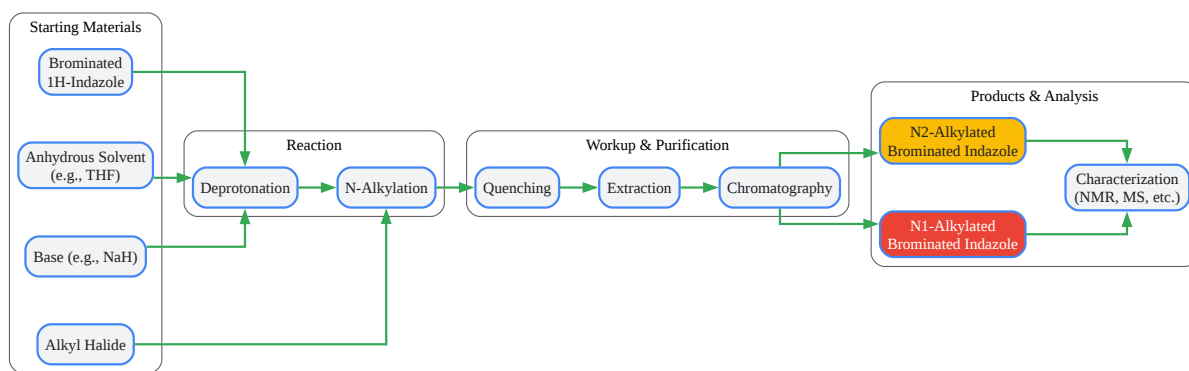
## Characterization Techniques

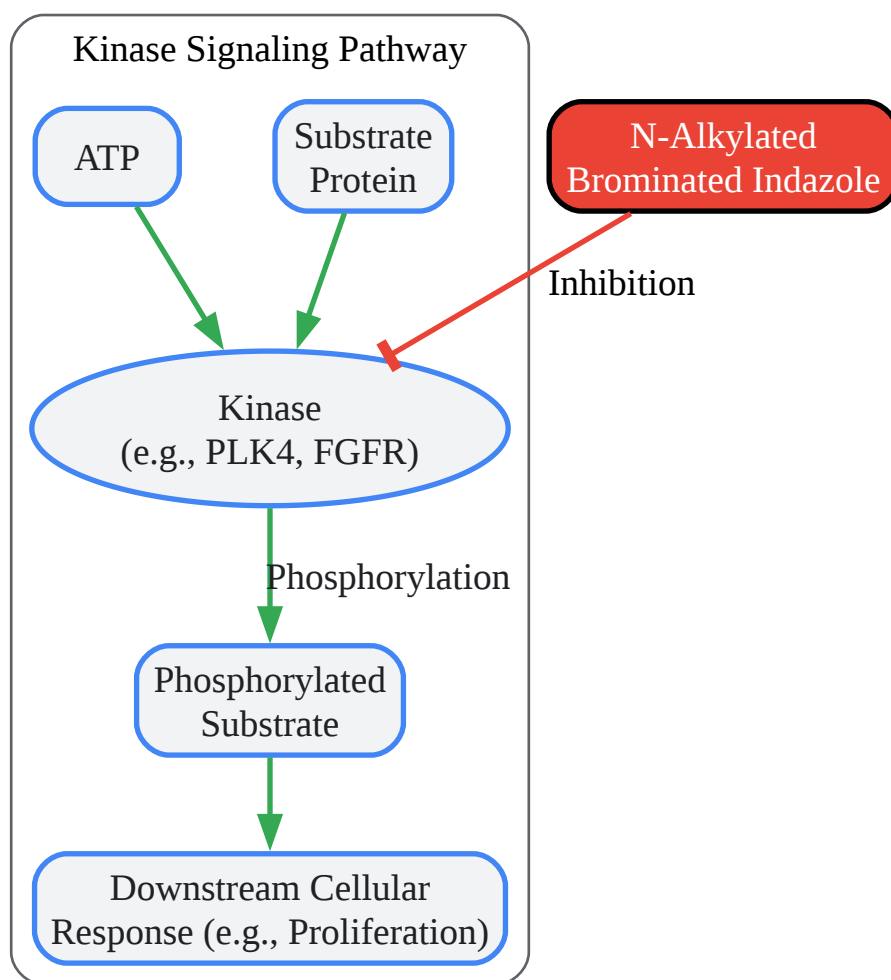
The synthesized compounds must be thoroughly characterized to confirm their structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for determining the structure of the N-alkylated brominated indazoles and for differentiating between the N1 and N2 isomers.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the regiochemistry of alkylation.[1]

## Mandatory Visualizations

### Experimental Workflow for N-Alkylation of Brominated Indazoles





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